molecular formula C25H23NO4 B8064028 (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

Cat. No.: B8064028
M. Wt: 401.5 g/mol
InChI Key: GVVBQAUUPFWYCV-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of amino acids with the Fmoc-protected amino acid. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid support and sequentially reacted with other amino acids to form the desired peptide .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide. The molecular targets and pathways involved include the activation of the carboxyl group and the protection of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of the phenylbutanoic acid moiety. This structural feature provides distinct properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-14-23(17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVBQAUUPFWYCV-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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